ICI 89406

Cardiovascular Pharmacology Hemodynamics Intrinsic Sympathomimetic Activity (ISA)

ICI 89406 is a research-grade, cardioselective β1-adrenergic receptor (β1-AR) antagonist with intrinsic sympathomimetic activity (ISA), supplied at ≥98% HPLC purity. Its unique β1/β2 selectivity ratio of 68.5 (Kd β1=1.24 nM, β2=85 nM) and neutral resting hemodynamic effect distinguish it from classical β-blockers. Ideal for chronic in vivo heart failure/hypertension studies without confounding baseline bradycardia or cardiac output reduction; validated scaffold for PET tracer development and SAR-based drug discovery. Choose ICI 89406 for reproducible β1-AR subtype discrimination and translational imaging research.

Molecular Formula C19H22N4O3
Molecular Weight 354.4 g/mol
CAS No. 53671-71-9
Cat. No. B1662264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICI 89406
CAS53671-71-9
SynonymsN-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N'-phenylurea
Molecular FormulaC19H22N4O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O
InChIInChI=1S/C19H22N4O3/c20-12-15-6-4-5-9-18(15)26-14-17(24)13-21-10-11-22-19(25)23-16-7-2-1-3-8-16/h1-9,17,21,24H,10-11,13-14H2,(H2,22,23,25)
InChIKeyHTLWRKRZKFAAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICI 89406 (CAS 53671-71-9): A High-Purity β1-Selective Antagonist for Cardiovascular and PET Tracer Research


ICI 89406 (CAS 53671-71-9) is a research-grade, cardioselective β1-adrenergic receptor (β1-AR) antagonist that also acts as a low-efficacy partial agonist, a property termed intrinsic sympathomimetic activity (ISA) [1]. This dual pharmacological profile distinguishes it from classical β-blockers. It is supplied at high analytical purity (≥99% by HPLC) and its chemical structure is amenable to radiolabeling with positron emitters, making it a key precursor for developing PET imaging agents [2].

Why ICI 89406 is Not Interchangeable with Atenolol, Propranolol, or Practolol


Selecting ICI 89406 over structurally or functionally similar beta-blockers is not a simple substitution; it is a critical choice that defines experimental outcomes. The compound's unique combination of high β1-selectivity and pronounced intrinsic sympathomimetic activity (ISA) creates a pharmacological profile that cannot be replicated by agents possessing only one of these traits. For instance, a direct hemodynamic comparison showed that while the non-ISA agents atenolol and propranolol significantly reduced resting cardiac output (CO) by 25%, ICI 89406, due to its pronounced ISA, did not change CO significantly [1]. This quantifiable difference in resting hemodynamic impact is a key differentiator for in vivo study design. Furthermore, its precise β1/β2 selectivity ratio of 68.5, derived from binding affinities [2], dictates its utility in receptor subtype discrimination assays, a role where a non-selective blocker like propranolol is unsuitable.

Quantitative Evidence of ICI 89406's Differential Performance vs. Key Comparators


Hemodynamic Impact at Rest: Preservation of Cardiac Output vs. Atenolol and Propranolol

ICI 89406's pronounced intrinsic sympathomimetic activity (ISA) results in a neutral hemodynamic profile at rest, a key differentiator from non-ISA beta-blockers. In a head-to-head comparison, ICI 89406 did not significantly change cardiac output (CO) or heart rate (HR) in patients at rest [1]. This directly contrasts with atenolol and propranolol, which reduced CO by 25% and HR by 15% under the same conditions [1]. This preservation of resting cardiovascular function is a quantifiable advantage for in vivo models where avoiding bradycardia or reduced cardiac output is critical.

Cardiovascular Pharmacology Hemodynamics Intrinsic Sympathomimetic Activity (ISA)

Receptor Selectivity: Quantified β1-Selectivity Ratio vs. Propranolol and β3-AR

ICI 89406 demonstrates high and quantifiable selectivity for the β1-adrenergic receptor (β1-AR). Binding affinity (Kd) values from whole-cell studies on human receptors show a Kd of 1.24 nM for β1-AR and 85 nM for β2-AR [1]. This yields a β1/β2 selectivity ratio of approximately 68.5. In contrast, the non-selective comparator propranolol shows a Kd of 0.8 nM for β1-AR and 0.6 nM for β2-AR (a ratio of ~0.75) [2]. Furthermore, ICI 89406 exhibits very low affinity for the β3-adrenoceptor (Kd ≈ 1900 nM), confirming its selectivity for β1 over β3 [3].

Receptor Pharmacology Radioligand Binding Selectivity Profiling

Structural Basis for β1-Selectivity: Defined Role of Isoleucine 118 vs. Other β1-Blockers

The molecular mechanism driving ICI 89406's β1-selectivity is uniquely defined at the amino acid level, distinguishing it from other β1-selective antagonists. A mutagenesis study determined that the selectivity of ICI 89406, xamoterol, and nebivolol is critically dependent on the β1-AR residue Isoleucine at position 118 (I118) [1]. In contrast, the β1-selectivity of other clinical agents, such as betaxolol, bisoprolol, and esmolol, is not dependent on this interaction [1]. This finding was validated by showing that removing the phenyl group from ICI 89406 caused it to lose its high β1-AR affinity, with its affinity dropping to that for β2-AR [1].

Structural Pharmacology Receptor Mutagenesis Drug Design

Beta-Blockade During Exercise: Effective Reduction of Heart Rate and Ischemic Markers

While ICI 89406 preserves resting hemodynamics due to its ISA, it provides effective beta-blockade during sympathetic activation, such as exercise. In a study of patients with angina pectoris, a single 0.04 mg/kg intravenous dose of ICI 89406 during submaximal exercise resulted in a quantifiable reduction in exercise-induced tachycardia and myocardial ischemia [1]. Specifically, the drug reduced exercise heart rate by 12% (from 125 ± 5 to 110 ± 4 bpm) and mean systemic arterial pressure by 6.8% (from 147 ± 4 to 137 ± 3 mmHg) [1]. This demonstrates its capacity to blunt the cardiovascular response to increased sympathetic drive.

Clinical Pharmacology Exercise Physiology Angina Pectoris

Suitability for PET Tracer Development: Validated Lead Structure and Radiolabeling

ICI 89406 has been specifically validated as a lead structure for developing PET radioligands targeting the β1-AR [1]. Its chemical structure allows for derivatization to incorporate positron-emitting isotopes. While the initial fluoro-ethoxy derivative (S)-[18F]F-ICI was found unsuitable for myocardial PET imaging due to high non-specific binding [1], this preclinical evaluation confirms the feasibility of using the ICI 89406 scaffold for radiotracer development. This is a specific application that differentiates it from many other β-blockers whose structures may not be as readily amenable to radiolabeling without loss of affinity or selectivity.

Molecular Imaging Positron Emission Tomography (PET) Radiochemistry

Optimal Scientific Use Cases for ICI 89406 Based on Verified Evidence


In Vivo Cardiovascular Studies Requiring Preservation of Resting Cardiac Function

As demonstrated by its neutral hemodynamic effect at rest [1], ICI 89406 is ideally suited for chronic in vivo studies (e.g., in rodent models of heart failure or hypertension) where the confounding effects of baseline bradycardia or reduced cardiac output from a traditional beta-blocker (e.g., propranolol, atenolol) are undesirable. It allows for the investigation of long-term β1-AR blockade without altering baseline cardiovascular parameters, providing a cleaner model for studying disease progression or the effects of concomitant therapies.

Pharmacological Discrimination of β-Adrenoceptor Subtypes in Native Tissues

The high and quantifiable β1-selectivity of ICI 89406 (Kd β1 = 1.24 nM vs. Kd β2 = 85 nM) makes it an essential tool compound for ex vivo and in vitro pharmacology assays [2]. It can be used in competition binding studies (e.g., against [125I]iodocyanopindolol) to accurately determine the proportion of β1- and β2-adrenoceptors in a given tissue sample, such as heart, brain, or kidney [3]. Its low affinity for β3-AR further refines its utility, allowing for the isolation of β1-AR-mediated effects without cross-reactivity at other β-subtypes.

Structure-Based Drug Design Targeting the β1-Adrenoceptor

ICI 89406 serves as a privileged scaffold for structure-activity relationship (SAR) studies and computational drug discovery campaigns aimed at developing novel β1-selective agents. The defined molecular interaction with the β1-AR residue I118 provides a specific, validated target for virtual screening and molecular docking exercises [4]. Medicinal chemists can utilize this information to rationally design new compounds that exploit this interaction, potentially leading to candidates with improved selectivity and a cleaner side-effect profile.

Development and Validation of Next-Generation β1-AR PET Imaging Agents

ICI 89406's validated status as a lead structure for PET tracer development positions it as a key starting material for radiochemistry labs [5]. Researchers can synthesize novel derivatives (e.g., with alternative linkers or chelators for 18F, 11C, or 68Ga) based on the ICI 89406 core. These new candidates can then be assessed for their potential to non-invasively image myocardial β1-AR density, which is known to be downregulated in heart failure, offering a powerful translational research tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICI 89406

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.